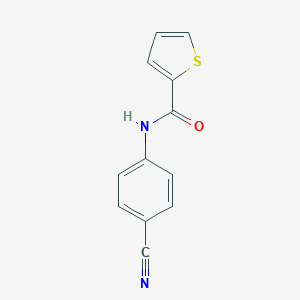

N-(4-cyanophenyl)thiophene-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-cyanophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2OS/c13-8-9-3-5-10(6-4-9)14-12(15)11-2-1-7-16-11/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXYSTXOKGMXKEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501276417 | |

| Record name | N-(4-Cyanophenyl)-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137272-71-0 | |

| Record name | N-(4-Cyanophenyl)-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137272-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Cyanophenyl)-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501276417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 4 Cyanophenyl Thiophene 2 Carboxamide

Chemo-selective Synthetic Routes for N-(4-cyanophenyl)thiophene-2-carboxamide

The creation of this compound hinges on the strategic formation of an amide bond between two key building blocks: a thiophene-2-carboxylic acid derivative and 4-aminobenzonitrile (B131773). The chemo-selectivity of this reaction is paramount to avoid unwanted side reactions and ensure a high yield of the desired product.

Amide Bond Formation Strategies in Thiophene-2-carboxamide Synthesis

The central reaction in the synthesis of this compound is the formation of the amide linkage. A common and effective method involves the use of coupling reagents that activate the carboxylic acid group of thiophene-2-carboxylic acid, making it more susceptible to nucleophilic attack by the amino group of 4-aminobenzonitrile.

One widely used approach employs carbodiimide (B86325) coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) at room temperature. mdpi.com The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Recent advancements have focused on developing more environmentally friendly and efficient "green" methods for amide bond formation. nih.govrsc.org These can include catalyst-free approaches or the use of novel activating agents that minimize waste and avoid harsh reaction conditions. nih.gov For instance, methods utilizing in situ generated thioesters from carboxylic acids provide a one-pot, green alternative to traditional coupling reagents. nih.govrsc.org

Table 1: Comparison of Amide Bond Formation Methods

| Method | Coupling Reagent/Catalyst | Solvent | Key Features |

| Carbodiimide Coupling | DCC, DMAP | Dichloromethane | Widely used, high yielding, forms a dicyclohexylurea byproduct. mdpi.comyoutube.com |

| EDC/DMAP Coupling | EDC, DMAP | Dichloromethane | Water-soluble carbodiimide, simplifies byproduct removal. nih.gov |

| Thioester-mediated | Dithiocarbamate | Neat or Aqueous Micelles | Green, one-pot, avoids traditional coupling reagents. nih.govrsc.org |

| Boronic Acid Catalysis | Phenylboronic Acid, DMAPO | Solvent-free (Microwave) | Rapid, high-yielding for specific amide types. unimi.it |

This table is generated based on data from the text and is for illustrative purposes.

Precursor Design and Chemical Transformations for the N-(4-cyanophenyl) moiety

The N-(4-cyanophenyl) portion of the molecule originates from 4-aminobenzonitrile. This precursor is a commercially available aromatic amine with a nitrile group at the para position. The nitrile group is a key functional feature that can be involved in various chemical transformations for creating analogues.

The synthesis of precursors for drug discovery often involves multi-step sequences to build complex molecular architectures. astx.com For instance, the synthesis of related nitrile-containing compounds can involve the conversion of carboxylic acids to primary amides, followed by dehydration to yield the nitrile. nih.gov The design of these precursors is critical as their structure directly influences the properties of the final compound. Traffickers of illicit substances have been known to adapt their methods to use alternative precursor chemicals when primary ones become controlled substances. unodc.org

Cyclization Reactions in the Formation of Thiophene-2-carboxamide Scaffolds

While the direct coupling of thiophene-2-carboxylic acid and an amine is a common route, the thiophene (B33073) ring itself can be constructed through various cyclization reactions. These methods offer a way to introduce diverse substituents onto the thiophene scaffold.

One prominent strategy is the Gewald synthesis, which involves the condensation of a ketone or aldehyde, a compound with an active methylene (B1212753) group (like malononitrile), and elemental sulfur in the presence of a base. This one-pot reaction provides a versatile route to highly substituted 2-aminothiophenes, which can then be further functionalized.

Other cyclization strategies include the reaction of functionalized alkynes containing a sulfur atom. nih.govmdpi.com These reactions can be catalyzed by transition metals like palladium and often proceed with high regioselectivity, allowing for the controlled synthesis of specific thiophene isomers. nih.gov For example, the palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols is a powerful method for constructing the thiophene ring. mdpi.com Similarly, intramolecular cyclization of a delta-hydroxy acid can lead to a delta-lactone, a cyclic ester, through nucleophilic attack and ring closure. youtube.com

Development of this compound Analogues and Derivatives

To explore the structure-activity relationship and optimize the properties of this compound, researchers synthesize a variety of analogues and derivatives. This is typically achieved by modifying the thiophene ring or the phenyl ring through various chemical reactions.

Nucleophilic Substitution Approaches for Thiophene Modification

The thiophene ring can undergo nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups. researchgate.net This allows for the introduction of various nucleophiles onto the thiophene core. For instance, a halogenated thiophene derivative can react with amines, alcohols, or thiols to introduce new functional groups. numberanalytics.com The reaction conditions, such as the solvent and base used, can significantly influence the outcome and selectivity of the substitution. researchgate.net

Transition-Metal Catalyzed Cross-Coupling Reactions in Derivatization

Transition-metal catalyzed cross-coupling reactions are indispensable tools for the derivatization of this compound. researchgate.net Reactions such as the Suzuki-Miyaura, Stille, and Heck couplings allow for the formation of carbon-carbon bonds, enabling the attachment of various aryl, heteroaryl, or alkyl groups to the thiophene or phenyl rings. blucher.com.brmdpi.com

Palladium catalysts are frequently employed in these reactions. mdpi.com For example, a bromo-substituted this compound can be coupled with a boronic acid (Suzuki-Miyaura reaction) or an organotin compound (Stille reaction) to introduce a new substituent. mdpi.comnumberanalytics.com These reactions are highly versatile and tolerate a wide range of functional groups, making them ideal for creating libraries of diverse analogues for biological screening. mdpi.com Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative, sometimes offering different reactivity and selectivity compared to palladium. astx.com

Table 2: Key Transition-Metal Catalyzed Cross-Coupling Reactions for Derivatization

| Reaction Name | Catalyst | Coupling Partners | Key Application |

| Suzuki-Miyaura Coupling | Palladium or Nickel complexes | Halide/Triflate + Boronic acid/ester | C-C bond formation with aryl, heteroaryl, or alkyl groups. mdpi.comnumberanalytics.commdpi.com |

| Stille Coupling | Palladium complexes | Halide/Triflate + Organotin compound | C-C bond formation, tolerant of many functional groups. numberanalytics.com |

| Heck Coupling | Palladium complexes | Halide/Triflate + Alkene | Forms a substituted alkene. mdpi.com |

| Buchwald-Hartwig Amination | Palladium complexes | Halide/Triflate + Amine | C-N bond formation to introduce amino groups. |

This table is generated based on data from the text and is for illustrative purposes.

Regioselective Functionalization of Thiophene and Phenyl Moieties

Regioselectivity, the ability to control the position of chemical modifications, is paramount in the synthesis of complex aromatic compounds like this compound. The functionalization of either the thiophene or the phenyl ring at specific positions allows for the tuning of the molecule's electronic and steric properties.

The primary structure of this compound is derived from two key building blocks: thiophene-2-carboxylic acid and 4-aminobenzonitrile. The selection of these starting materials inherently defines the initial regiochemistry—the carboxamide linkage is at the C2 position of the thiophene ring and the cyano group is at the C4 (para) position of the phenyl ring.

Advanced strategies often involve introducing additional functional groups to this core structure. A prominent method for regioselective functionalization of the thiophene ring is through palladium-catalyzed cross-coupling reactions. The Suzuki–Miyaura cross-coupling is a powerful tool for this purpose. mdpi.com The synthesis typically begins with a halogenated thiophene precursor, such as 5-bromothiophene-2-carboxylic acid. This acid is first coupled with 4-aminobenzonitrile to form the parent amide, 5-bromo-N-(4-cyanophenyl)thiophene-2-carboxamide. The bromine atom at the C5 position then serves as a handle for the regioselective introduction of various aryl or alkyl groups. mdpi.comnih.gov This post-amidation functionalization ensures that the desired substituents are installed at a specific site without interfering with the amide bond formation.

Another approach involves the construction of the substituted thiophene ring itself through cyclization reactions. nih.gov For instance, appropriately substituted acyclic precursors can be cyclized to form a thiophene ring bearing specific functional groups at desired positions. nih.govresearchgate.net

While the phenyl ring is typically introduced as 4-aminobenzonitrile, its functionalization is less commonly explored post-synthesis. The stability of the cyano group and the potential for competing reactions on the amide linkage make direct functionalization challenging. Therefore, any desired substitution on the phenyl ring is usually incorporated into the amine starting material before the amide coupling step.

Optimized Synthetic Protocols and Reaction Conditions for this compound Production

The central reaction in the production of this compound is the formation of the amide bond between thiophene-2-carboxylic acid and 4-aminobenzonitrile. Optimization of this reaction is key to achieving industrial viability and research reproducibility. The process generally involves the "activation" of the carboxylic acid to make it more reactive towards the amine. Several protocols have been developed, ranging from classic methods to modern catalytic systems. iris-biotech.de

One of the most established methods involves converting the carboxylic acid into a highly reactive acyl chloride. sci-hub.se This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govsci-hub.se The resulting thiophene-2-carbonyl chloride is then reacted with 4-aminobenzonitrile, usually in the presence of a base like triethylamine (B128534) (TEA) to neutralize the HCl byproduct.

However, the most widespread methods utilize direct coupling reagents that facilitate amide bond formation in a one-pot procedure, avoiding the isolation of harsh acyl chloride intermediates. catalyticamidation.info These reagents have evolved to offer high efficiency, mild reaction conditions, and reduced side reactions. catalyticamidation.infosigmaaldrich.com They can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used, often in combination with an additive like 4-(dimethylamino)pyridine (DMAP) which acts as a catalyst. mdpi.comnih.gov

Phosphonium salts like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are also highly effective. catalyticamidation.infopeptide.com

Aminium/Uronium salts , including HATU, HBTU, and HCTU, are among the most efficient coupling reagents, known for promoting rapid and clean reactions. catalyticamidation.infosigmaaldrich.com

n-Propanephosphonic acid anhydride (B1165640) (T3P) is another popular reagent, valued for its high reactivity and the easy removal of its water-soluble byproducts. sci-hub.secatalyticamidation.info

More recent research has focused on developing catalytic and greener synthetic routes. Boric acid has been shown to effectively catalyze direct amidation between carboxylic acids and amines. researchgate.net Additionally, novel one-pot processes that avoid traditional coupling reagents altogether have been described, such as those proceeding through an in-situ formed thioester intermediate. nih.gov

The choice of solvent and temperature is also critical. Dichloromethane (DCM) and 1,4-dioxane (B91453) are common solvents for these reactions. mdpi.comnih.gov While many couplings proceed efficiently at room temperature, some sterically hindered substrates may require heating or the use of microwave irradiation to accelerate the reaction. semanticscholar.org

The table below summarizes various coupling reagents and typical conditions used for the synthesis of thiophene carboxamides.

| Reagent Class | Specific Reagent | Typical Additive/Base | Common Solvent | Key Features |

|---|---|---|---|---|

| Acid Chloride Precursor | Thionyl Chloride (SOCl₂) | Triethylamine (TEA), Pyridine | DCM, Toluene | Highly reactive; generates HCl byproduct. nih.govsci-hub.se |

| Carbodiimides | EDC, DCC | DMAP, HOBt | DCM | Widely used; byproduct removal can be an issue (dicyclohexylurea from DCC is a precipitate). nih.govpeptide.com |

| Aminium/Uronium Salts | HATU, HBTU | DIPEA, TEA | DMF, DCM | High efficiency, fast reaction times, low racemization. catalyticamidation.infosigmaaldrich.com |

| Phosphonium Salts | PyBOP | DIPEA, TEA | DMF, DCM | Effective for difficult couplings. catalyticamidation.infopeptide.com |

| Phosphonic Anhydrides | T3P | Pyridine, TEA | Ethyl Acetate, MeCN | Water-soluble byproducts simplify workup. sci-hub.secatalyticamidation.info |

| Catalytic Systems | Boric Acid | - | Toluene (with water removal) | "Green" and atom-economical approach. researchgate.net |

The following table outlines optimized reaction protocols found in the synthesis of related thiophene carboxamides.

| Starting Materials | Reagents & Conditions | Yield | Reference/Comment |

|---|---|---|---|

| 5-(4-fluorophenyl)thiophene-2-carboxylic acid + Aniline (B41778) derivative | EDC, DMAP, DCM, room temp, 48 hr | Not specified | A standard EDC/DMAP coupling protocol. nih.gov |

| 5-Bromothiophene-2-carboxylic acid + 5-methyl-1H-pyrazol-3-amine | DCC, DMAP, DCM | 68% | Demonstrates a good yield using DCC/DMAP. mdpi.com |

| 4-(2-chloroacetamido)thiophene-3-carboxamide + Aromatic amine | Ethylene (B1197577) glycol, Microwave at 120°C, 15 min | Not specified | Use of microwave irradiation to accelerate the reaction. semanticscholar.org |

| 5-bromo-2-thiophenecarboxylic acid + 4-aminoantipyrine | 1. SOCl₂, DCM; 2. TEA, DCM | Not specified | Classic two-step acid chloride formation method. nih.gov |

Structural Characterization and Conformational Analysis of N 4 Cyanophenyl Thiophene 2 Carboxamide

Spectroscopic Techniques for Elucidating Chemical Structure

Spectroscopic methods are indispensable for determining the chemical structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and high-resolution mass spectrometry (HRMS) provide detailed information about the connectivity of atoms, the types of functional groups present, and the exact molecular formula.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Advanced NMR spectroscopy, including both ¹H and ¹³C NMR, would be the primary tool for delineating the proton and carbon framework of N-(4-cyanophenyl)thiophene-2-carboxamide.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the thiophene (B33073) and the cyanophenyl rings, as well as a characteristic signal for the amide (N-H) proton. The coupling patterns and chemical shifts of the thiophene protons would confirm the 2-substitution pattern. The protons on the 4-cyanophenyl ring would likely appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The integration of these signals would correspond to the number of protons in each environment.

Hypothetical ¹H and ¹³C NMR Data:

| Assignment | Hypothetical ¹H NMR (ppm) | Hypothetical ¹³C NMR (ppm) |

| Thiophene-H3 | 7.2-7.4 | 128-130 |

| Thiophene-H4 | 7.1-7.3 | 127-129 |

| Thiophene-H5 | 7.6-7.8 | 130-132 |

| Amide-NH | 9.5-10.5 | - |

| Phenyl-H (ortho to CN) | 7.7-7.9 | 120-122 |

| Phenyl-H (meta to CN) | 7.8-8.0 | 132-134 |

| Thiophene-C2 (C=O) | - | 138-140 |

| Amide-C=O | - | 160-162 |

| Phenyl-C (ipso to amide) | - | 140-142 |

| Phenyl-C (ortho to CN) | - | 120-122 |

| Phenyl-C (meta to CN) | - | 132-134 |

| Phenyl-C (ipso to CN) | - | 108-110 |

| Cyano-C≡N | - | 118-120 |

This table presents hypothetical data based on known chemical shift ranges for similar structural motifs.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule through their characteristic vibrational frequencies. For this compound, the FT-IR spectrum would be expected to display several key absorption bands.

A prominent feature would be the N-H stretching vibration of the amide group, typically observed in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide, a strong and sharp band, would be expected around 1650-1680 cm⁻¹. The presence of the nitrile group (C≡N) would be confirmed by a sharp, medium-intensity absorption in the range of 2220-2260 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic rings would appear around 3000-3100 cm⁻¹, and various C=C and C-S stretching vibrations characteristic of the thiophene and phenyl rings would be observed in the fingerprint region (below 1600 cm⁻¹).

Expected FT-IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3300 - 3500 |

| Aromatic | C-H Stretch | 3000 - 3100 |

| Nitrile | C≡N Stretch | 2220 - 2260 |

| Amide | C=O Stretch | 1650 - 1680 |

| Aromatic Rings | C=C Stretch | 1450 - 1600 |

| Thiophene Ring | C-S Stretch | 600 - 800 |

This table is predictive and based on established group frequency correlations.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is essential for the unambiguous determination of the molecular formula of a compound by providing a highly accurate mass measurement. For this compound, with a chemical formula of C₁₂H₈N₂OS, the expected exact mass can be calculated. HRMS analysis would be expected to show a molecular ion peak [M+H]⁺ corresponding to this calculated mass with a high degree of accuracy (typically within 5 ppm), thus confirming the elemental composition. Fragmentation patterns observed in the mass spectrum could also provide further structural information, corroborating the connectivity of the thiophene, carboxamide, and cyanophenyl moieties.

Solid-State Structural Investigations via Crystallography

While spectroscopic techniques provide valuable information about molecular structure, single-crystal X-ray diffraction offers the most definitive and detailed three-dimensional structural data for crystalline solids.

Single-Crystal X-ray Diffraction Analysis of this compound

A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's conformation in the solid state. This analysis would reveal the planarity of the thiophene and phenyl rings and the geometry of the central amide linkage. The relative orientation of the two aromatic rings, defined by the dihedral angle between their planes, would be a key conformational parameter determined from this analysis. Such data has been reported for other thiophene-2-carboxamide derivatives, revealing insights into their solid-state conformations. nih.gov

Computational and Theoretical Insights into N 4 Cyanophenyl Thiophene 2 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(4-cyanophenyl)thiophene-2-carboxamide at the atomic level. These methods solve the Schrödinger equation (or its approximations) for the molecule, yielding valuable information about its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is particularly effective for determining optimized geometries and conformational preferences. For this compound, DFT calculations can identify the most stable three-dimensional arrangement of the atoms by finding the lowest energy state on the potential energy surface.

DFT calculations can also reveal the stability of different conformers through their relative energies. A typical DFT study would involve a conformational search to identify all possible low-energy structures, followed by geometry optimization to find the true energy minima. The results would confirm that the optimized geometries represent stable structures by ensuring all calculated vibrational frequencies are positive. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov

For this compound, FMO analysis performed using DFT methods reveals how its constituent parts contribute to its reactivity profile.

HOMO: In related thiophene (B33073) carboxamide structures, the HOMO is often distributed over the electron-rich thiophene ring and sometimes extends to the amide linkage. nih.gov This suggests that this part of the molecule is most susceptible to electrophilic attack.

LUMO: The LUMO is typically located on the phenyl ring, especially when it is substituted with electron-withdrawing groups. The potent electron-withdrawing nature of the cyano (-CN) group in this compound would strongly localize the LUMO on the cyanophenyl moiety, making this site prone to nucleophilic attack.

HOMO-LUMO Gap (ΔE): A small energy gap implies that the molecule can be easily excited, indicating high chemical reactivity and polarizability. researchgate.netmdpi.com Studies on similar thiophene derivatives have reported energy gaps in the range of 3 to 5 eV. researchgate.netnih.gov A smaller gap often correlates with enhanced biological activity, as it facilitates interactions with biological macromolecules. nih.gov

| Compound Analog | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Thiophene Carboxamide Derivative 1 | -0.2013 | -0.0681 | 0.1332 | nih.gov |

| Thiophene Carboxamide Derivative 2 | -0.2091 | -0.0554 | 0.1537 | nih.gov |

| Generic Thiophene Derivative | N/A | N/A | 3.08 | researchgate.net |

Molecular Modeling and Docking Simulations for Target Engagement

To explore the potential of this compound as a therapeutic agent, molecular modeling techniques, particularly molecular docking, are employed. These simulations predict how the molecule might bind to a specific protein target.

Molecular docking is a computational method that places a ligand (the small molecule) into the binding site of a protein receptor and evaluates the fit. nih.gov This process helps to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that stabilize the ligand-protein complex.

For this compound, docking studies would be performed against protein targets known to be modulated by similar scaffolds, such as protein kinases or tubulin. nih.govmdpi.com The simulation would reveal a detailed interaction profile:

Hydrogen Bonds: The amide group (-CONH-) is a prime candidate for forming hydrogen bonds, with the NH group acting as a donor and the carbonyl oxygen (C=O) as an acceptor. These interactions are often crucial for anchoring the ligand within the binding pocket.

π-Interactions: Both the thiophene and the cyanophenyl rings can participate in π-π stacking or π-cation interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in the protein's active site. nih.gov

Hydrophobic Interactions: The aromatic rings also contribute to favorable hydrophobic interactions with nonpolar residues.

Beyond identifying the types of interactions, docking simulations predict the most likely binding pose (or mode) of the ligand within the protein's active site. This predicted orientation is the one with the most favorable interaction energy. The simulation software calculates a "docking score," which is an estimate of the binding affinity. A lower (more negative) docking score generally indicates a stronger, more stable binding interaction.

By comparing the docking score of this compound with that of a known inhibitor (a reference compound), researchers can predict its potential potency. For instance, studies on related thiophene carboxamides acting as tubulin inhibitors showed that the thiophene ring could form a key π-cationic interaction, enhancing binding affinity. nih.gov The specific orientation and score for this compound would depend on the topology and amino acid composition of the target protein's binding site.

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Thiophene Carboxamide Analog A | Protein Kinase | -8.5 | Lys72, Asp184 | nih.gov |

| Thiophene Carboxamide Analog B | Tubulin | -7.9 | Lys350, Cys241 | nih.gov |

| Thiophene Carboxamide Analog C | Bacterial Protein | -9.2 | Arg102, Tyr105 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates one or more molecular descriptors (numerical representations of chemical properties) to an activity endpoint, such as an IC₅₀ value.

To develop a QSAR model for a class of compounds including this compound, a dataset of structurally similar thiophene carboxamides with experimentally measured biological activities would be required. The process involves:

Data Collection: Assembling a series of analogous compounds with varying substituents and their corresponding biological activities.

Descriptor Calculation: For each molecule, a wide range of descriptors is calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical model is created that best correlates the descriptors with the observed activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.

For this compound, a QSAR study would quantify the impact of the cyano group at the para position of the phenyl ring. The model could reveal, for example, that electron-withdrawing substituents at this position positively or negatively contribute to the activity, providing a quantitative basis for this effect. Such models are invaluable in medicinal chemistry for predicting the activity of untested compounds and guiding the design of new, more potent analogs.

Development of QSAR Models for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. By correlating variations in the biological activity of a series of compounds with changes in their molecular descriptors, QSAR models can predict the activity of novel analogues and highlight the key physicochemical properties that govern their therapeutic effects.

For thiophene carboxamide derivatives, QSAR studies have been successfully employed to understand their anti-inflammatory and anticancer activities. In one such study on a series of 43 thiophene analogues with anti-inflammatory properties, cluster analysis was used to group the compounds into four homogeneous sets. nih.gov Subsequent Hansch analysis, a classic QSAR approach, was performed on these clusters using ten molecular descriptors. nih.gov The resulting QSAR equations were cross-validated using the leave-one-out method to ensure their predictive power. nih.gov

These models revealed the significant role of electronic properties, particularly the energy of the lowest unoccupied molecular orbital (E-LUMO) and the dipole moment, in modulating the anti-inflammatory activity of these compounds. nih.gov Such insights are critical for the rational design of new, more potent anti-inflammatory agents based on the thiophene carboxamide scaffold.

While a specific QSAR model for this compound was not detailed in the reviewed literature, the established models for its analogues provide a solid framework. It is anticipated that a QSAR study on a series of this compound derivatives would also highlight the importance of electronic and steric descriptors in determining their biological activity.

A hypothetical QSAR study for a series of this compound analogues might involve the descriptors and their potential influence on activity as outlined in the table below.

| Descriptor Category | Specific Descriptor | Potential Influence on Biological Activity |

| Electronic | HOMO Energy | Higher values may indicate a greater propensity to donate electrons, potentially enhancing interactions with biological targets. |

| LUMO Energy | Lower values suggest a greater ability to accept electrons, which can be crucial for certain binding mechanisms. nih.gov | |

| Dipole Moment | Influences the overall polarity of the molecule and its ability to engage in dipole-dipole interactions. nih.gov | |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its polarizability, affecting how well it fits into a binding pocket. |

| LogP | A measure of lipophilicity, which influences cell membrane permeability and binding to hydrophobic pockets. | |

| Topological | Wiener Index | Describes the branching of the molecular skeleton, which can impact the overall shape and flexibility. |

Identification of Physicochemical Descriptors Influencing Biological Activity

The development of robust QSAR models is predicated on the identification of relevant physicochemical descriptors. For thiophene carboxamide derivatives, a range of electronic, steric, and topological parameters have been shown to be influential.

Electronic Descriptors:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic descriptors. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular reactivity; a smaller gap suggests that the molecule is more polarizable and can more readily engage in electronic interactions. nih.gov In studies of thiophene-2-carboxamide derivatives, DFT calculations have been used to determine these values and correlate them with antioxidant and antibacterial activities. nih.gov For instance, amino-substituted thiophene-2-carboxamide derivatives were found to have a higher HOMO-LUMO energy gap compared to methyl-substituted derivatives. nih.gov

Steric and Lipophilic Descriptors:

Polar Surface Area (PSA): PSA is a key descriptor for predicting drug absorption and transport. Studies on thiophene carboxamide derivatives designed as biomimetics of Combretastatin A-4 (CA-4) have shown that matching the PSA of the new compounds to that of CA-4 can lead to similar biological properties. nih.govbohrium.comresearchgate.net

LogP: The partition coefficient, LogP, is a measure of a compound's lipophilicity. It plays a crucial role in its ability to cross cell membranes and reach its intracellular target. researchgate.net

ADME/T Properties:

To assess the drug-like properties of thiophene carboxamide derivatives, computational tools are often used to predict their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. nih.gov Parameters such as aqueous solubility, blood-brain barrier penetration, and potential for hepatotoxicity are evaluated to identify candidates with favorable pharmacokinetic properties. bohrium.comnih.gov

| Physicochemical Descriptor | Relevance to Biological Activity |

| HOMO-LUMO Gap (ΔE) | Indicates molecular reactivity and the ease of electronic transitions. nih.gov |

| Polar Surface Area (PSA) | Influences cell permeability and bioavailability. nih.govbohrium.comresearchgate.net |

| LogP | Determines the lipophilicity and ability to cross biological membranes. researchgate.net |

| Hydrogen Bond Donors/Acceptors | Crucial for specific interactions with biological targets. |

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations provide a powerful means to explore the conformational flexibility of a molecule and its dynamic behavior when interacting with a biological target. These simulations can reveal the preferred binding modes of a ligand and the key interactions that stabilize the ligand-protein complex.

For thiophene carboxamide derivatives, MD simulations have been used to study their interaction with tubulin, a key target for anticancer drugs. nih.govresearchgate.net In a study of thiophene carboxamide derivatives as biomimetics of CA-4, MD simulations of the most active compounds docked in the colchicine (B1669291) binding site of tubulin were performed for 100 nanoseconds. nih.govresearchgate.net The simulations showed that these compounds formed stable and compact complexes with tubulin, with the thiophene ring playing a critical role in the binding through aromatic interactions. nih.govresearchgate.net

The stability of the ligand-protein complex during the simulation is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time. A stable RMSD profile suggests that the ligand has found a favorable and stable binding pose.

The conformational landscape of this compound itself can be explored using MD simulations. Such a study would involve simulating the molecule in a solvent box to understand its preferred conformations in an aqueous environment. Furthermore, docking this compound into the active site of a relevant biological target followed by MD simulations would provide insights into its binding mechanism and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to its biological activity.

A summary of findings from a hypothetical molecular dynamics simulation of a thiophene carboxamide derivative with its target protein is presented below.

| Simulation Parameter | Observation | Implication |

| RMSD of Ligand | Stable trajectory after an initial equilibration period. | The ligand maintains a consistent binding pose within the active site. |

| Protein-Ligand Interactions | Persistent hydrogen bonds and hydrophobic contacts observed throughout the simulation. | These interactions are crucial for the stability of the complex and the biological activity of the compound. |

| Conformational Changes in Protein | Minor fluctuations in the protein backbone, with the overall fold remaining intact. | The binding of the ligand does not induce significant destabilizing changes in the protein structure. |

Biological and Pharmacological Research Endeavors of N 4 Cyanophenyl Thiophene 2 Carboxamide

Elucidation of Molecular Targets and Mechanisms of Action

The exploration of N-(4-cyanophenyl)thiophene-2-carboxamide and related structures has revealed their potential to interact with a range of biological macromolecules, including enzymes and protein-protein interfaces. These interactions can lead to the modulation of cellular signaling pathways, offering avenues for therapeutic intervention.

The thiophene (B33073) carboxamide scaffold has been extensively studied as a privileged structure for the development of enzyme inhibitors. The planarity of the thiophene ring and the potential for various substitutions allow for tailored interactions within the active sites of different enzymes. mdpi.com

Protein kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. Consequently, kinase inhibitors are a major focus of drug discovery. Thiophene carboxamide derivatives have emerged as a promising class of kinase inhibitors, targeting several key enzymes in this family.

c-Jun N-terminal Kinase (JNK) Inhibition: A series of thiophene-3-carboxamide (B1338676) derivatives have been identified as dual inhibitors of JNK, acting as both ATP mimetics and JIP mimetics. nih.gov These compounds target not only the highly conserved ATP binding site but also the substrate docking site, offering a potential for increased selectivity. nih.gov For instance, the hit compound 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide demonstrated an IC₅₀ value of 26.0 μM for JNK1 kinase activity. nih.gov Structure-activity relationship (SAR) studies revealed that the position of the carboxamide group on the thiophene ring is critical for activity. nih.gov

Janus Kinase (JAK2) Inhibition: Carboxamide-substituted thiophenes have been developed as inhibitors of JAK2, a key enzyme in the signaling pathway of several cytokines and growth factors. nih.gov Development of this series involved the bioisosteric replacement of a urea (B33335) substituent with a pyridyl ring, leading to compounds with improved metabolic stability and in vivo performance in models measuring p-STAT5 inhibition. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Novel thiophene-3-carboxamide derivatives based on the scaffold of PAN-90806 have been reported as potent VEGFR-2 inhibitors. mdpi.comnih.gov One such derivative, compound 14d, exhibited an IC₅₀ value of 191.1 nM against VEGFR-2 and displayed significant anti-proliferative activity against various cancer cell lines. nih.gov The proposed mechanism involves binding to the active site of VEGFR-2, leading to the inhibition of downstream signaling pathways. nih.gov

Table 1: Kinase Inhibitory Activity of Selected Thiophene Carboxamide Derivatives

| Compound/Derivative Class | Target Kinase | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide | JNK1 | 26.0 μM | nih.gov |

| Carboxamide-substituted thiophenes | JAK2 | Active in p-STAT5 inhibition model | nih.gov |

| Thiophene-3-carboxamide derivative (14d) | VEGFR-2 | 191.1 nM | nih.gov |

| Thiophene-Pyrazolourea derivative (analogue 6) | JNK3 | 0.05 μM | acs.org |

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. nih.govyoutube.com While aromatic and heterocyclic sulfonamides are the most well-known class of CA inhibitors, research has also explored other scaffolds. documentsdelivered.com

A potent and selective small-molecule inhibitor of the DExH-box RNA helicase DHX9, which is crucial for the proliferation of certain cancer cells, has been identified. This inhibitor features a methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate core structure. While this compound is a carboxylate ester rather than a carboxamide, the shared thiophene-2-carbonyl scaffold suggests that thiophene-2-carboxamides could also be explored for their potential to interact with the ATP-binding site or other functional domains of helicases like DHX9.

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and represents a validated drug target for the treatment of parasitic infections. The DHODH enzyme in parasites often exhibits significant structural differences from its human counterpart, allowing for the development of selective inhibitors.

Research into inhibitors of Plasmodium falciparum DHODH (PfDHODH), the causative agent of malaria, has led to the discovery of a series of dihydrothiophenone derivatives as potent and specific inhibitors. While the core is a dihydrothiophenone, this finding highlights the potential of sulfur-containing five-membered rings in targeting the active site of PfDHODH. The development of such compounds underscores the viability of targeting this essential parasitic enzyme with thiophene-based scaffolds. Further investigation is warranted to explore whether thiophene-2-carboxamides, including this compound, could also exhibit inhibitory activity against DHODH in various parasitic organisms.

Modulating protein-protein interactions (PPIs) is an emerging and promising strategy in drug discovery, offering the potential to target cellular pathways that have been considered "undruggable." mdpi.comfrontiersin.org Instead of inhibiting an enzyme's active site, PPI modulators can either disrupt or stabilize the interaction between two or more proteins. acs.org

Recent studies have demonstrated that small molecules with a thiophene core can act as stabilizers of PPIs. bohrium.comnih.govresearchgate.net Specifically, a fragment-based approach led to the discovery of amidine-substituted thiophene derivatives that stabilize the complex between the 14-3-3 protein and a peptide from the Estrogen Receptor alpha (ERα). bohrium.comnih.govresearchgate.net The 14-3-3 proteins are a family of highly conserved regulatory proteins that bind to a multitude of partner proteins, influencing a wide array of cellular processes. mdpi.comnih.gov

The discovered thiophene-based stabilizers were found to enhance the affinity of the 14-3-3/ERα complex by up to 6.2-fold. bohrium.comnih.gov X-ray crystallography revealed a unique binding mode where two molecules of the stabilizer bind simultaneously to the PPI interface, engaging in π-π stacking interactions. nih.gov The structure-activity relationship analysis highlighted the importance of an aromatic side chain with a degree of rigidity for this stabilizing effect. bohrium.comnih.gov Given that this compound possesses a rigid aromatic side chain (the cyanophenyl group) attached to the thiophene core, it represents a plausible candidate for investigation as a modulator of 14-3-3 or other PPIs.

Nuclear Receptor Agonism: Estrogen-Related Receptor Gamma (ERRγ) Interactions

Estrogen-Related Receptor Gamma (ERRγ) is an orphan nuclear receptor that plays a significant role in regulating cellular metabolism and has been identified as a potential therapeutic target for various diseases. To date, there is a lack of specific published research directly investigating the interaction between this compound and ERRγ. General studies on ERRγ have identified various synthetic ligands, but the thiophene-2-carboxamide scaffold is not prominently featured among them. nih.govnih.gov

Mechanisms of Biological Activity in Antimicrobial Contexts

The thiophene carboxamide scaffold is recognized for its potential in developing new antimicrobial agents. nih.govnih.gov The emergence of drug-resistant bacterial strains necessitates the exploration of novel chemical entities and their mechanisms of action.

Studies on Efflux Pump Evasion Mechanisms

Bacterial efflux pumps are a primary mechanism of antibiotic resistance, actively transporting antimicrobial agents out of the cell. While there is no specific research detailing the interaction of this compound with bacterial efflux pumps, studies on other nitrothiophene carboxamides have shown that structural modifications can be engineered to overcome efflux liability. researchgate.net These studies focused on designing compounds that lose their affinity for efflux pumps like the AcrAB-TolC system in E. coli. researchgate.net This approach highlights a potential strategy that could be applied to derivatives of this compound to enhance their antibacterial efficacy.

Prodrug Activation Pathways in Bacterial Systems

Another strategy to combat bacterial resistance is the development of prodrugs that are activated by specific bacterial enzymes. Research on nitrothiophene carboxamides has revealed that these compounds can act as prodrugs, requiring activation by bacterial nitroreductases such as NfsA and NfsB in E. coli to exert their antibacterial effect. researchgate.net There is currently no evidence to suggest that this compound, which lacks a nitro group, functions as a prodrug through this specific pathway.

Structure-Activity Relationship (SAR) Analysis in Biological Contexts

Impact of Substituent Effects on Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For the broader class of thiophene carboxamides, SAR studies have provided valuable insights.

In the context of inhibiting the AF9-DOT1L PPI, research on related benzothiophene (B83047) and indole (B1671886) carboxamides has shown that substituents on the phenyl ring of the carboxamide are critical for activity. nih.gov For instance, a 4-piperidin-1-ylphenyl or 4-pyrrolidin-1-ylphenyl substituent was found to be essential for the inhibitory activity of certain benzothiophene carboxamides. nih.gov

In the antimicrobial field, SAR studies on various thiophene-2-carboxamide derivatives have indicated that the nature and position of substituents on both the thiophene ring and the N-phenyl ring significantly influence antibacterial activity. nih.gov For example, in a series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamides, the presence of specific aryl groups at the 5-position of the thiophene ring was shown to modulate activity against ESBL-producing E. coli. mdpi.com

A study on thiophene derivatives as potential antibacterials against drug-resistant Gram-negative bacteria highlighted the importance of the substitution pattern on the N-phenyl ring of the amide. frontiersin.org Substitution at the ortho position of the phenyl ring with a 4-chlorophenyl group led to a more potent compound compared to meta or para substitutions. frontiersin.org This underscores the sensitivity of biological activity to the spatial arrangement of substituents.

While a detailed SAR for this compound across these specific biological targets is not available in the public domain, the existing data on related compounds provides a foundational understanding of the key structural features that could be modulated to enhance its potency and selectivity for various biological applications.

Strategic Bioisosteric Replacements to Optimize Target Engagement

In the field of medicinal chemistry, bioisosteric replacement is a key strategy for the optimization of lead compounds, aiming to enhance potency, selectivity, and pharmacokinetic properties. drughunter.comcambridgemedchemconsulting.com This approach involves substituting a specific functional group or moiety within a molecule with another that has similar physical and chemical properties. drughunter.comcambridgemedchemconsulting.com For the this compound scaffold, a significant bioisosteric modification is the incorporation of the thiophene ring itself.

In the development of anticancer agents, particularly those designed as mimics of Combretastatin A-4 (CA-4), the thiophene ring serves as a bioisostere for the ethylene (B1197577) linker present in the natural product. nih.govresearchgate.net This substitution from a flexible linker to a more rigid, aromatic heterocycle has been shown to critically influence target engagement. nih.govresearchgate.net Molecular dynamics simulations have revealed that the thiophene ring's high aromaticity allows for advanced interactions within the colchicine-binding site of tubulin. nih.govresearchgate.net Specifically, it can form a π-cationic interaction with key amino acid residues, such as lysine (B10760008) (K-350), an interaction not observed with the original ethylene linker of CA-4. nih.gov This additional binding mode contributes to the stability and compactness of the ligand-protein complex, potentially enhancing its biological activity. nih.govresearchgate.net

The concept of bioisosterism extends to other parts of the molecule as well. For instance, replacing a phenyl ring with a pyridyl or another thiophene ring are common bioisosteric replacements intended to modulate the compound's properties. cambridgemedchemconsulting.com Similarly, functional groups like the cyano group (-CN) on the phenyl ring can be considered a bioisostere for other polar, electron-withdrawing groups. cambridgemedchemconsulting.com These strategic replacements are fundamental in fine-tuning the molecule's interaction with its biological target.

Influence of Electron-Withdrawing and Electron-Donating Groups on Pharmacological Profiles

The pharmacological profile of this compound analogues is significantly modulated by the nature and position of substituents on the aromatic rings. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a crucial role in determining the compound's efficacy, particularly in anticancer and antimicrobial applications.

In the context of anticancer activity, research on thiophene carboxamide derivatives designed as Combretastatin A-4 (CA-4) biomimetics has provided insights into these structure-activity relationships. nih.gov The parent N-phenylthiophene-2-carboxamide structure can be systematically modified. For example, the introduction of a fluorine atom (an electron-withdrawing group) at the para-position of a terminal phenyl ring is a common starting point for synthesis. nih.gov Further substitutions on the N-phenyl ring with electron-donating groups, such as multiple methoxy (B1213986) (-OCH₃) groups, have been shown to yield potent anticancer agents. nih.gov For instance, a derivative bearing a 3,4,5-trimethoxyphenyl group showed significant activity against the Hep3B hepatocellular carcinoma cell line. nih.govresearchgate.net The presence of these electron-donating groups is thought to mimic the trimethoxyphenyl ring of CA-4, which is crucial for its tubulin-inhibiting activity. nih.gov Conversely, the addition of further electron-withdrawing groups, like a chlorine atom, in combination with electron-donating dimethoxy groups, also resulted in a highly active compound against the same cell line. nih.govresearchgate.net

In the realm of antimicrobial research, the electronic nature of substituents on the thiophene-2-carboxamide core also dictates the potency and spectrum of activity. nih.gov Studies on a series of 3-substituted thiophene-2-carboxamides revealed that derivatives with an electron-donating amino (-NH₂) group at the 3-position of the thiophene ring generally exhibit stronger antibacterial activity than those with a hydroxyl (-OH) group or a methyl (-CH₃) group at the same position. nih.gov The amino-substituted compounds displayed the highest activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov Within this amino series, a derivative with an electron-donating methoxy group on an adjacent aryl ring showed the highest activity index against several bacterial strains. nih.gov This suggests that a combination of electron-donating groups on different parts of the molecule can synergistically enhance its antibacterial profile. nih.gov

| Core Scaffold | Substituent(s) | Electronic Nature | Target/Organism | Observed Activity | Reference |

|---|---|---|---|---|---|

| 5-(4-fluorophenyl)-N-(phenyl)thiophene-2-carboxamide | -F, -Cl, -OCH₃ | Electron-Withdrawing (F, Cl), Electron-Donating (OCH₃) | Hep3B Cancer Cells | Compounds with multiple methoxy groups (donating) and chloro-dimethoxy substitutions showed high cytotoxic activity. | nih.gov |

| 3-substituted-thiophene-2-carboxamide | -NH₂ | Electron-Donating | Gram-positive & Gram-negative bacteria | Displayed higher antibacterial activity compared to -OH and -CH₃ analogues. | nih.gov |

| 3-substituted-thiophene-2-carboxamide | -OH | Electron-Donating (weak) | Gram-positive & Gram-negative bacteria | Moderate antibacterial activity, lower than -NH₂ analogues. | nih.gov |

| 3-substituted-thiophene-2-carboxamide | -CH₃ | Electron-Donating (weak) | Gram-positive & Gram-negative bacteria | Lowest antibacterial activity among the tested substitutions. | nih.gov |

In Vitro Cellular Activity and Mechanistic Biological Responses

The biological evaluation of this compound and its analogues has primarily focused on their potential as anticancer agents, with research delving into their effects on cell viability and the underlying mechanisms of action.

Phenotypic Screening Approaches for Identifying Novel Biological Activities

Phenotypic screening is a powerful strategy in drug discovery that identifies substances capable of inducing a desired change in cellular or organismal phenotype, without prior knowledge of the specific drug target. nih.gov This approach is particularly effective for discovering compounds with novel mechanisms of action or for developing therapies against complex diseases like cancer, where multiple signaling pathways are often dysregulated. nih.gov

Analysis of Cell Cycle Perturbations Induced by this compound Analogues

A common mechanism through which anticancer agents exert their effects is by interfering with the cell cycle, leading to arrest at specific checkpoints and preventing cancer cell proliferation. While direct studies on this compound are limited, research on structurally related compounds provides strong evidence for this mode of action.

Thiophene carboxamide derivatives designed as biomimetics of Combretastatin A-4 (CA-4), a known microtubule-destabilizing agent, are expected to induce cell cycle arrest. nih.gov The parent compound, CA-4, functions by binding to tubulin, inhibiting its polymerization into microtubules, which are essential for forming the mitotic spindle during cell division. This disruption typically leads to an arrest in the G2/M phase of the cell cycle. Given that certain thiophene carboxamide analogues show a comparable interaction pattern to CA-4 within the tubulin-binding pocket, it is highly probable that they also induce G2/M cell cycle arrest. nih.gov Furthermore, studies on other heterocyclic carboxamides have explicitly demonstrated cell cycle arrest as a key part of their anticancer mechanism. nih.gov

Investigations into Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. A major goal in cancer therapy is to identify compounds that can selectively trigger this pathway in tumor cells. researchgate.net Several studies have confirmed that thiophene carboxamide derivatives are potent inducers of apoptosis. mdpi.comnih.govnih.gov

Investigations into the mechanisms have shown that these compounds can activate the intrinsic, or mitochondrial-mediated, apoptotic pathway. mdpi.comnih.gov Treatment of cancer cells with active thiophene carboxamide analogues has been shown to cause a decrease in mitochondrial membrane potential, a key initiating event in this pathway. nih.gov This is followed by the activation of effector caspases, particularly caspase-3 and caspase-7, which are the executioners of apoptosis. mdpi.comnih.gov The activation of caspase-3/7 has been visually confirmed using immunofluorescence staining in various cancer cell lines, including melanoma (A375) and colorectal cancer (HT-29), following treatment with these compounds. mdpi.com Notably, this activation was not observed in normal (HaCaT) cells, indicating a degree of selectivity for cancer cells. mdpi.comnih.gov The induction of apoptosis is further supported by morphological changes like chromatin condensation and the cleavage of poly(ADP-ribose) polymerase (PARP-1), a key substrate of activated caspase-3. researchgate.net

| Compound Series | Cell Line(s) | Key Mechanistic Finding | Reference |

|---|---|---|---|

| Novel thiophene carboxamides (MB-D1, MB-D2, MB-D4) | A375 (melanoma), HT-29 (colorectal), MCF-7 (breast) | Significant activation of caspase-3/7 observed in all tested cancer cell lines but not in normal HaCaT cells. | mdpi.com |

| Thiophene carboxamide MB-D2 | A375 (melanoma) | Induced mitochondrial depolarization, indicating activation of the intrinsic apoptotic pathway. | nih.gov |

| Ethyl 2-(2-chloroacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | MCF-7 (breast) | Induced apoptosis, confirmed by flow cytometry showing a significant increase in early and late apoptotic cells. | nih.govresearchgate.net |

Studies on Selective Biological Activity Against Pathogenic Microorganisms

In addition to their anticancer properties, thiophene-2-carboxamide derivatives have been investigated for their potential as antimicrobial agents. nih.govmdpi.com The rise of antibiotic-resistant bacteria, such as extended-spectrum β-lactamase (ESBL)-producing Escherichia coli, necessitates the development of new classes of antibacterial drugs. mdpi.com

Research has demonstrated that certain N-substituted thiophene-2-carboxamide analogues possess significant antibacterial efficacy. mdpi.com For instance, a series of N-(4-methylpyridin-2-yl)thiophene-2-carboxamides showed good activity against an ESBL-producing clinical strain of E. coli. mdpi.com The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined, with some analogues showing potent effects. mdpi.com

Structure-activity relationship studies have revealed that substituents on the thiophene ring play a critical role in antibacterial potency. nih.gov In one study, 3-amino-thiophene-2-carboxamide derivatives displayed higher activity against both Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria compared to their 3-hydroxy and 3-methyl counterparts. nih.gov This highlights the importance of the amino group for broad-spectrum antibacterial action within this chemical class. nih.gov

| Compound Series | Bacterial Strain(s) | Key Finding | Reference |

|---|---|---|---|

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamides | ESBL-producing Escherichia coli ST131 | All tested analogues showed good antibacterial activity, with two compounds being particularly potent. | mdpi.com |

| 3-Amino-thiophene-2-carboxamides | S. aureus, B. subtilis, E. coli, P. aeruginosa | Showed the highest activity index among the tested series, indicating broad-spectrum potential. | nih.gov |

| 3-Hydroxy-thiophene-2-carboxamides | S. aureus, B. subtilis, E. coli, P. aeruginosa | Displayed moderate antibacterial activity. | nih.gov |

| 3-Methyl-thiophene-2-carboxamides | S. aureus, B. subtilis, E. coli, P. aeruginosa | Showed the lowest activity, with some derivatives having no inhibition. | nih.gov |

Advanced Research Perspectives and Future Directions for N 4 Cyanophenyl Thiophene 2 Carboxamide

Rational Design and Synthesis of Next-Generation Thiophene-2-carboxamide Derivatives

The development of new therapeutic agents based on the thiophene-2-carboxamide core is increasingly driven by rational design principles. This approach aims to optimize potency, selectivity, and pharmacokinetic properties by making targeted structural modifications. Key strategies include pharmacophore modeling, isosteric replacement, and structure-activity relationship (SAR) studies.

Researchers employ a variety of synthetic strategies to create libraries of these derivatives. One common method is the Gewald reaction, which allows for the synthesis of polysubstituted 2-aminothiophenes, key intermediates for further elaboration. nih.govnih.gov Another approach involves the condensation of a thiophene-2-carboxylic acid with an appropriate aniline (B41778) derivative in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine). nih.gov

The design process often focuses on mimicking the structure of known active compounds or enzyme substrates. For instance, some thiophene (B33073) carboxamide derivatives have been designed as biomimetics of Combretastatin A-4 (CA-4), a potent anti-tubulin agent. mdpi.com By simulating the structural geometry and polar surface area of CA-4, these derivatives can achieve significant anticancer activity. mdpi.com The thiophene ring's aromaticity and planarity are crucial for enhancing receptor binding, while various substituents can be introduced to fine-tune selectivity and potency. mdpi.comnih.gov

Key synthetic approaches for generating diversity in this chemical class are summarized below:

| Synthetic Strategy | Description | Key Reagents/Conditions | Reference(s) |

| Gewald Reaction | Condensation of a ketone or aldehyde with an active cyano ester in the presence of elemental sulfur and a base. | Elemental sulfur, base (e.g., morpholine) | nih.govnih.gov |

| Amide Coupling | Direct condensation of a thiophene-2-carboxylic acid with an aniline derivative. | EDC, DMAP, Dichloromethane (B109758) (DCM) | nih.gov |

| One-Pot Multicomponent Reactions (MCRs) | Combining multiple starting materials in a single reaction vessel to rapidly build molecular complexity. | Aldehydes, activated methylene (B1212753) halides, elemental sulfur, 1,3-dicarbonyl compounds | nih.gov |

| Paal-Knorr Synthesis | Reaction of a 1,4-dicarbonyl compound with a sulfiding agent to form the thiophene ring. | Phosphorus pentasulfide, Lawesson's reagent | nih.gov |

| Cyclization of Thioacetanilides | Cyclization of precursor molecules like 2-acetyl-2-arylazo-thioacetanilide derivatives. | Alcoholic sodium ethoxide | researchgate.netnih.gov |

Exploration of Novel Therapeutic Applications for N-(4-cyanophenyl)thiophene-2-carboxamide Analogues

While initially explored for specific indications, research is uncovering a broad spectrum of potential therapeutic uses for this compound analogues. The versatility of the thiophene scaffold allows it to interact with a diverse range of biological targets, opening up new avenues for drug discovery. nih.govresearchgate.net

Emerging applications include:

Oncology : Thiophene-2-carboxamides are being extensively investigated as anticancer agents. mdpi.comnih.gov Analogues have shown potent activity as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. nih.govresearchgate.net Others function as mitochondrial complex I inhibitors or protein tyrosine phosphatase 1B (PTP1B) inhibitors, demonstrating cytotoxicity against various cancer cell lines including breast, liver, and leukemia. mdpi.com Some derivatives act as biomimetics of CA-4, inhibiting tubulin polymerization. nih.govmdpi.com

Immunology : Benzo[b]thiophene-2-carboxamide derivatives have been identified as agonists of the STING (Stimulator of Interferon Genes) protein. nih.gov Activation of the STING pathway triggers an innate immune response, which is a promising strategy for cancer immunotherapy. nih.gov

Ophthalmology : A novel thiophene carboxamide analogue was recently discovered as a highly potent and selective inhibitor of sphingomyelin (B164518) synthase 2 (SMS2). nih.gov This presents a new therapeutic strategy for dry eye disease (DED) by targeting inflammation and apoptosis in corneal cells. nih.gov

Neurodegenerative Diseases : Certain thiophene derivatives have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors, showing potential for the treatment of Alzheimer's disease. nih.gov

The table below highlights some novel therapeutic targets and the corresponding activities of thiophene-2-carboxamide analogues.

| Therapeutic Area | Biological Target | Example Activity | Reference(s) |

| Oncology | VEGFR-2 | Derivative 5 showed 2.3-fold higher cytotoxicity than Sorafenib against HepG-2 cells. | nih.govresearchgate.net |

| Oncology | Tubulin Polymerization | Compounds 2b and 2e showed comparable interaction to CA-4 in the tubulin-colchicine binding pocket. | mdpi.com |

| Immunology | STING (Stimulator of Interferon Genes) | Compounds 12d and 12e exhibited human STING-activating activities. | nih.gov |

| Ophthalmology | Sphingomyelin Synthase 2 (SMS2) | Compound 14l showed potent SMS2 inhibition with an IC₅₀ of 28 nmol/L. | nih.gov |

| Neurodegenerative Disease | Acetylcholinesterase (AChE) | Derivative IIId showed 60% AChE inhibition, compared to 40% by donepezil. | nih.gov |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully understand the mechanisms of action of this compound and its analogues, researchers are moving beyond single-target analyses. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular response to these compounds. nih.govmdpi.com This systems-level approach can uncover novel interactions, identify complex molecular patterns associated with drug response, and elucidate regulatory pathways. nih.govmdpi.com

The typical workflow involves treating biological systems (e.g., cancer cell lines) with the compound and then collecting data across multiple omics layers. youtube.com Computational methods are then used to integrate these datasets. For example, network-based approaches can map the relationships between different types of molecules (genes, proteins, metabolites), revealing how a drug perturbs the entire cellular network. youtube.com Similarity Network Fusion (SNF) is one such algorithm that can construct and merge networks from different omics data types to identify patient subgroups or phenotypic associations. mdpi.com

This integrated analysis can:

Identify Off-Target Effects : By observing global changes in protein and metabolite levels, researchers can identify unintended targets of a compound.

Uncover Resistance Mechanisms : Comparing the multi-omics profiles of sensitive and resistant cells can reveal the pathways that drive drug resistance.

Validate Mechanisms of Action : If a compound is designed to inhibit a specific kinase, proteomics data can confirm the reduced phosphorylation of downstream targets, while metabolomics might show the resulting changes in metabolic pathways. nih.gov

Although specific multi-omics studies on this compound are emerging, the methodologies are well-established in drug discovery and are considered a key future direction for this chemical class. nih.govmdpi.com

Development of Advanced Methodologies for Biological Evaluation of Related Chemical Compounds

The biological evaluation of thiophene-2-carboxamide derivatives is evolving with the adoption of more sophisticated and predictive methodologies. These advanced techniques provide deeper insights than traditional 2D cell culture and endpoint assays.

Key advanced evaluation methods include:

3D Spheroid Models : Cancer cells grown as 3D spheroids more accurately mimic the microenvironment of solid tumors, including nutrient and oxygen gradients. Evaluating compounds like thiophene carboxamide derivatives in these models offers a better prediction of their in vivo efficacy. nih.govmdpi.com

In Silico and Computational Tools : Before synthesis, computational methods are used to predict the properties of designed molecules. Molecular docking studies predict how a compound will bind to its target protein. nih.govmdpi.com Furthermore, ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity profiles can be predicted using software like QikProp, helping to prioritize candidates with favorable drug-like properties. nih.govmdpi.com

High-Content Imaging and Assays : Modern biological evaluation often involves automated microscopy and sophisticated assays. For instance, the impact of compounds on mitochondrial membrane potential can be measured using the JC-1 assay, while caspase-3/7 assays can quantify apoptosis. mdpi.comnih.gov Immunofluorescence imaging can visualize the compound's effect on subcellular structures, such as the cytoskeleton. nih.gov

Molecular Dynamics (MD) Simulations : To complement static molecular docking, MD simulations are used to study the stability and dynamics of the ligand-protein complex over time, providing a more accurate assessment of the binding interaction. mdpi.com

Target Prediction Servers : Artificial intelligence (AI) tools and webservers like SuperPred can predict potential biological targets for a given compound based on its chemical structure, helping to guide further experimental validation. mdpi.com

| Methodology | Purpose | Application Example | Reference(s) |

| 3D Spheroid Culture | To better mimic in vivo tumor microenvironments for efficacy testing. | Testing the anti-cancer activity of CA-4 biomimetic thiophene carboxamides. | nih.govmdpi.com |

| Molecular Docking | To predict the binding mode and affinity of a compound to its biological target. | Docking of derivatives into the colchicine-binding site of tubulin or the active site of VEGFR-2. | mdpi.comresearchgate.net |

| ADME/Toxicity Prediction | To computationally estimate the pharmacokinetic and toxicity profiles of new compounds. | Using QikProp to assess the druggability of synthesized thiophene carboxamides. | nih.gov |

| Caspase-3/7 Assay | To quantify the induction of apoptosis by a compound. | Measuring caspase activation in cancer cells treated with thiophene derivatives. | mdpi.comresearchgate.net |

| Molecular Dynamics Simulations | To assess the stability of the ligand-target complex over time. | Simulating the interaction of thiophene compounds with tubulin for 100 ns. | mdpi.com |

Q & A

Q. What are the standard synthetic routes for preparing N-(4-cyanophenyl)thiophene-2-carboxamide?

this compound is typically synthesized via condensation reactions between substituted aryl amines and thiophene-2-carboxylic acid derivatives. Key methods include:

- Neat or solvent-free reactions : Stirring reactants at room temperature or under fusion conditions at elevated temperatures to promote cyclization .

- Microwave-assisted synthesis : Using cyclohexanone, sulfur, and Al₂O₃ as a solid support with basic catalysts to accelerate reaction kinetics and improve yields .

- Thiosemicarbazide intermediates : Reaction of 4-cyanophenyl isothiocyanate with hydrazine monohydrate to form intermediates, followed by coupling with aldehydes under methanol reflux .

Q. How is the compound characterized to confirm its structural identity?

Routine characterization involves:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and verify bond formation (e.g., thiophene-amide linkage) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C≡N stretch) confirm the carboxamide and cyanophenyl groups .

Q. What are the primary research applications of this compound?

- Medicinal chemistry : Investigated as a scaffold for antimicrobial agents (e.g., thiosemicarbazone derivatives) .

- Material science : Used in optoelectronic devices due to thiophene’s conductive properties .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Temperature and solvent selection : Elevated temperatures (e.g., microwave irradiation) reduce reaction time, while polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Catalyst screening : Basic catalysts (e.g., K₂CO₃) improve condensation efficiency. For example, Al₂O₃ in microwave synthesis reduces side reactions .

- Purification techniques : Reverse-phase HPLC or recrystallization (e.g., methanol/CH₂Cl₂) isolates high-purity products .

Q. How are structural ambiguities resolved when analytical data conflicts?

- X-ray crystallography : Single-crystal analysis using SHELXL software provides definitive bond lengths/angles (e.g., intramolecular hydrogen bonds in carboxamide derivatives) .

- Cross-validation : Discrepancies between NMR and MS data are addressed via additional techniques like elemental analysis or 2D NMR (COSY, HSQC) .

Q. What strategies are employed to study structure-activity relationships (SAR) for biological activity?

- Derivatization : Introducing substituents (e.g., halogens, methyl groups) at the thiophene or cyanophenyl moiety to assess antibacterial potency .

- In vitro assays : Testing against bacterial strains (e.g., S. aureus) to correlate substituent effects with minimum inhibitory concentrations (MICs) .

- Molecular docking : Modeling interactions with target proteins (e.g., bacterial enzymes) to identify critical binding motifs .

Q. How is the compound’s stability evaluated under varying experimental conditions?

- Thermogravimetric analysis (TGA) : Determines decomposition temperatures .

- pH-dependent stability studies : Monitoring degradation via HPLC in acidic/alkaline buffers .

- Light exposure tests : UV-Vis spectroscopy tracks photodegradation pathways relevant to optoelectronic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |